4-(4-Chlorophenyl)-3-buten-2-one 2-oxime is an organic compound that belongs to the class of oximes, which are derivatives of aldehydes or ketones characterized by the presence of a hydroxylamine group. This specific compound features a chlorophenyl substituent and an alkene structure, making it a subject of interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized from 4-(4-Chlorophenyl)-3-buten-2-one, which serves as the precursor. The synthesis typically involves the reaction of this ketone with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the corresponding oxime.
4-(4-Chlorophenyl)-3-buten-2-one 2-oxime is classified as:
The synthesis of 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime can be achieved through several methods, with the most common being the condensation reaction between the ketone and hydroxylamine.
The reaction typically requires careful control of temperature and pH to maximize yield and purity. The use of solvents like ethanol or methanol is common, and an inert atmosphere may be employed to prevent oxidation.
The molecular formula for 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime is with a molecular weight of approximately 195.65 g/mol. The compound features:
4-(4-Chlorophenyl)-3-buten-2-one 2-oxime can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives that may exhibit improved pharmacological properties .
The mechanism of action for compounds like 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime often involves interaction with specific biological targets, such as enzymes or receptors.
Studies have shown that similar oximes can modulate receptor activity, affecting pathways involved in inflammation and cancer progression .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
4-(4-Chlorophenyl)-3-buten-2-one 2-oxime has potential applications in:
Research continues into optimizing its structure for enhanced efficacy in therapeutic applications .
The synthesis of 4-(4-Chlorophenyl)-3-buten-2-one 2-oxime (CAS 86425-09-4; C₁₀H₁₀ClNO) initiates from its α,β-unsaturated ketone precursor, 4-(4-Chlorophenyl)-3-buten-2-one (CAS 3160-40-5). This precursor features an electron-deficient conjugated system where the carbonyl carbon and β-carbon of the vinyl group exhibit electrophilic character [1] [5] [9]. The oxime formation follows nucleophilic addition-elimination kinetics:
Table 1: Standard Reaction Parameters for Oxime Synthesis
Parameter | Condition | Impact on Yield |
---|---|---|
Solvent System | Ethanol/Water (3:1 v/v) | Maximizes reactant solubility |
Temperature | 70-80°C (reflux) | Completes reaction in 4-6 h |
Molar Ratio (Ketone:NH₂OH) | 1:1.2 | Prevents over-oximation |
Catalyst | None (base-assisted) | 85-92% isolated yield |
Regioselectivity challenges arise from competing reactions at the oxime’s nucleophilic nitrogen, the carbonyl-derived C=N group, or the vinyl moiety. Strategic optimization ensures nitrogen-directed modifications:
Table 2: Optimized Conditions for Regioselective Derivatization
Modification Type | Key Parameters | Regioselectivity (%) | Yield |
---|---|---|---|
N-Alkylation | DMF, K₂CO₃, 25°C, 12 h | >95% | 78-85% |
O-Acylation | Pyridine, acetic anhydride, 0°C | >90% | 80-88% |
Michael Addition | THF, acrylonitrile, 50°C | N/A (C=C target) | 70-75% |
Advanced Techniques: Microwave irradiation (100 W, 100°C) reduces reaction times to 15-30 minutes by enhancing molecular collision frequency. Continuous-flow microreactors achieve 99% conversion via precise residence time control (5 min), minimizing decomposition [10].
Structural diversification of the oxime scaffold amplifies its utility as a pharmacophore, particularly for kinase inhibition and anticancer applications:
Table 3: Bioactivity Enhancement Through Key Modifications
Derivative | Modification | Biological Target (IC₅₀) | Potency Gain |
---|---|---|---|
O-Acetyl oxime | Acylation | GSK-3α/β (0.022 μM) | 8-fold |
N-(2-Hydroxyethyl) oxime | Alkylation | DRAK2 (0.71 μM) | 3-fold |
Isoxazole-cyclized oxime | Heterocyclization | COX-2 (62% inhibition at 50 μM) | N/A |
Rhamnose-conjugated oxime | Glycosylation | TRPA1 activation (EC₅₀ = 3.14 μM) | 2-fold* |
*Compared to non-glycosylated oxime.
Computational Validation: Density functional theory calculations reveal that electron-withdrawing O-acyl groups lower the oxime’s HOMO-LUMO gap (by 1.2-1.5 eV), facilitating charge transfer with kinase catalytic lysines. Molecular dynamics simulations further confirm stable binding (RMSD < 2.0 Å) of N-alkyl derivatives in CDK2 active sites over 100 ns trajectories [2].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3